(Z)-4-bromo-N'-((2-fluorobenzoyl)oxy)benzimidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-fluorobenzoyl thiourea derivatives, which are related to the compound , involves the reaction of 2-fluorobenzoyl isothiocyanate with appropriate aniline derivatives . The 2-fluorobenzoyl isothiocyanate is obtained by the reaction of 2-fluorobenzoyl chloride with ammonium thiocyanate .Molecular Structure Analysis

The molecular structures and conformational compositions of 2-fluorobenzoyl chloride, a related compound, have been investigated using gas electron diffraction data . The refinements on the experimental data have been aided by normal coordinate calculations as well as extensive ab initio molecular orbital and density functional theory calculations .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-fluorobenzoyl thiourea derivatives have been studied . The reaction of 2-fluorobenzoyl chloride with ammonium thiocyanate results in 2-fluorobenzoyl isothiocyanate, which then reacts with appropriate aniline derivatives to form the thiourea derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluorobenzoyl chloride, a related compound, have been documented . It is a liquid with an odorless smell. It has a melting point range of 4 °C / 39.2 °F and a boiling point range of 90 - 92 °C / 194 - 197.6 °F at 15 mmHg .科学的研究の応用

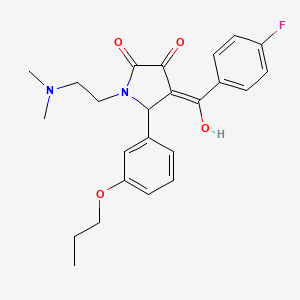

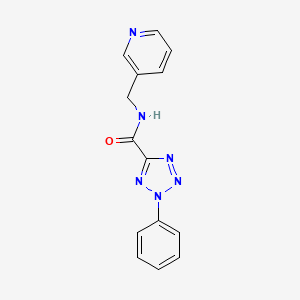

Synthesis and Biological Activities

- A study focused on the synthesis of benzimidazole derivatives containing various functional rings, which showed significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds, including those with bromo and fluoro substituents, demonstrate potential for therapeutic applications due to their biological activities (Menteşe, Ülker, & Kahveci, 2015).

Photodynamic Therapy and Fluorescence

- Another research area involves the synthesis of zinc phthalocyanine derivatives for use in photodynamic therapy. These compounds, characterized by their high singlet oxygen quantum yield, are synthesized using benzenesulfonamide derivative groups containing Schiff base, indicating their potential in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

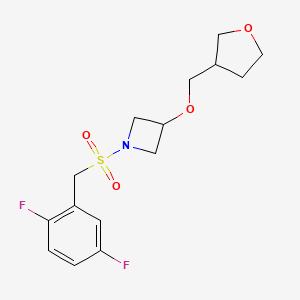

Polymerization and Material Science

- Research on (benzimidazolylmethyl)amine ZnII and CuII carboxylate complexes has provided insights into the structural and mechanistic aspects of polymerization reactions of ε-caprolactone. These complexes serve as active catalysts for ring-opening polymerization, contributing to the development of polymeric materials with potential industrial applications (Attandoh, Ojwach, & Munro, 2014).

Anticancer Evaluation

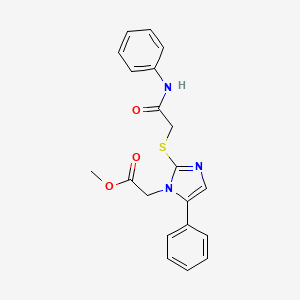

- The regioselective N-alkylation of imidazole-containing heterocycles and their subsequent in vitro anticancer evaluation represents another significant application. These synthesized compounds, including those with fluoro and bromo substitutions, showed cytotoxic activities against various cancer cell lines, highlighting their potential as anticancer agents (Karaaslan et al., 2020).

Safety and Hazards

2-Fluorobenzoyl chloride, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid and causes severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

特性

IUPAC Name |

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFN2O2/c15-10-7-5-9(6-8-10)13(17)18-20-14(19)11-3-1-2-4-12(11)16/h1-8H,(H2,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIADKSSCPUIMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)ON=C(C2=CC=C(C=C2)Br)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2613644.png)

![3,5,6-trimethyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2613646.png)

![3-(3-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2613650.png)

![N-(3-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2613652.png)

![methyl 5-((3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate](/img/structure/B2613662.png)